Decyl 2-bromobutanoate
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Overview
Description
Decyl 2-bromobutanoate is an organic compound with the molecular formula C14H27BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the second carbon of a butanoate group, which is further esterified with a decyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as decyl 2-hydroxybutanoate, decyl 2-aminobutanoate, or decyl 2-thiobutanoate can be formed.
Reduction: The major product is decyl 2-bromobutanol.
Hydrolysis: The products are 2-bromobutanoic acid and decanol.
Scientific Research Applications
Decyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Mechanism of Action
The mechanism of action of decyl 2-bromobutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the release of active intermediates that can interact with biological molecules. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Decyl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.
Decyl 2-iodobutanoate: Contains an iodine atom in place of bromine.
Decyl 2-fluorobutanoate: Features a fluorine atom instead of bromine.
Uniqueness
Decyl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
86711-86-6 |
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Molecular Formula |
C14H27BrO2 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
decyl 2-bromobutanoate |
InChI |
InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3 |
InChI Key |
PXWPPMIZSAEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
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